3-Hydroxy-2-(3-methylphenyl)pyridine, 95%

説明

3-Hydroxy-2-(3-methylphenyl)pyridine, also known as 3-Hydroxy-2-(m-tolyl)pyridine, is a chemical compound that has gained significant attention in scientific research. It is used in the preparation of substituted pyridine and pyrimidine derivatives and their use in treating viral infections .

Synthesis Analysis

The synthesis of 3-hydroxypyridine involves the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure . Other methods include the reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .

Molecular Structure Analysis

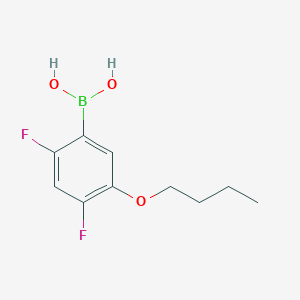

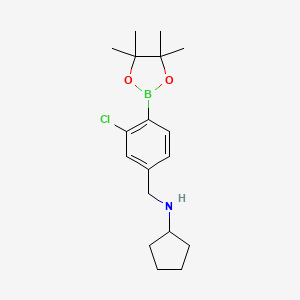

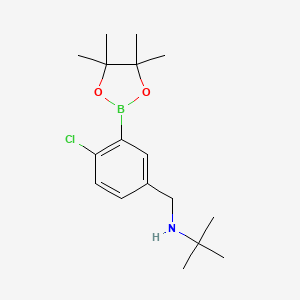

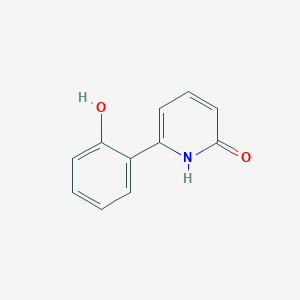

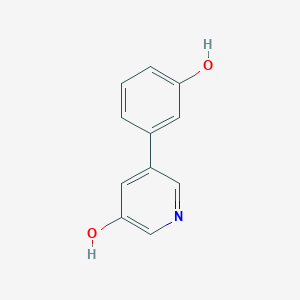

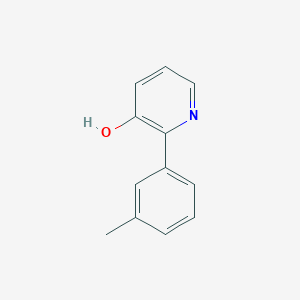

The molecular structure of 3-Hydroxy-2-(3-methylphenyl)pyridine can be viewed using Java or Javascript . The molecular formula is C12H11NO and the molecular weight is 185.22 g/mol.

Chemical Reactions Analysis

3-Hydroxy-2-(3-methylphenyl)pyridine undergoes various chemical reactions. For instance, it can be used in the synthesis of pyrimidine . It can also react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

A related compound, 3-hydroxy-2-methylpyridinecarboxylate, is known to interact with its targets through an enzyme-catalyzed chemical reaction . This reaction involves the substrates 3-hydroxy-2-methylpyridine-5-carboxylate, NADH, NADPH, H+, and O2, and results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .

Biochemical Pathways

3-Hydroxy-2-(3-methylphenyl)pyridine may affect various biochemical pathways. For instance, 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, a related compound, participates in vitamin B6 metabolism . .

Pharmacokinetics

It’s worth noting that the degree of lipophilicity of a drug can influence its ability to diffuse easily into cells .

Result of Action

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

生化学分析

Biochemical Properties

3-Hydroxy-2-(3-methylphenyl)pyridine, 95%, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the activity of the enzymes, leading to changes in the biochemical pathways they regulate. The nature of these interactions often involves the binding of 3-Hydroxy-2-(3-methylphenyl)pyridine to the active site of the enzyme, potentially inhibiting or activating its function .

Cellular Effects

3-Hydroxy-2-(3-methylphenyl)pyridine, 95%, affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby altering the downstream effects on cellular processes .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy-2-(3-methylphenyl)pyridine, 95%, involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby affecting the biochemical reactions they catalyze. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-2-(3-methylphenyl)pyridine, 95%, can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression or metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 3-Hydroxy-2-(3-methylphenyl)pyridine, 95%, vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For instance, high doses of the compound may result in toxic or adverse effects, such as cellular damage or alterations in metabolic pathways. Understanding the dosage effects is crucial for determining the optimal concentration for therapeutic or research purposes .

Metabolic Pathways

3-Hydroxy-2-(3-methylphenyl)pyridine, 95%, is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. For example, the compound may be metabolized by enzymes involved in oxidation-reduction reactions, resulting in the production of specific metabolites. These interactions can influence the overall metabolic state of the cell and its ability to respond to different stimuli .

Transport and Distribution

The transport and distribution of 3-Hydroxy-2-(3-methylphenyl)pyridine, 95%, within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. Additionally, the distribution of the compound within tissues can affect its overall activity and effectiveness in different biological contexts .

Subcellular Localization

The subcellular localization of 3-Hydroxy-2-(3-methylphenyl)pyridine, 95%, is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .

特性

IUPAC Name |

2-(3-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-2-5-10(8-9)12-11(14)6-3-7-13-12/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJMIBQABNAPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682515 | |

| Record name | 2-(3-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261940-34-4 | |

| Record name | 2-(3-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。